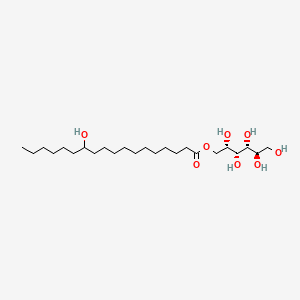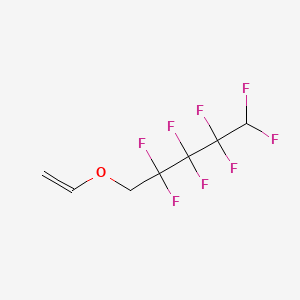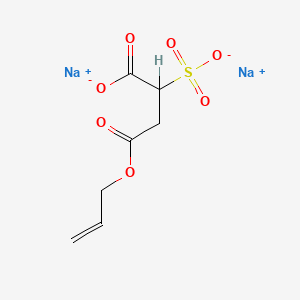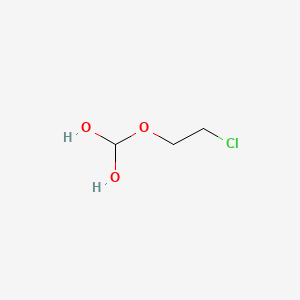
(2-Chloroethoxy)methanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroethoxy)methanediol is an organic compound with the molecular formula C3H6ClO3 It is a geminal diol, meaning it has two hydroxyl groups attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)methanediol typically involves the reaction of 2-chloroethanol with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the diol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.
化学反应分析
Types of Reactions
(2-Chloroethoxy)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield chloroacetic acid, while reduction can produce ethylene glycol.
科学研究应用
(2-Chloroethoxy)methanediol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (2-Chloroethoxy)methanediol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different properties.
相似化合物的比较
Similar Compounds
Methanediol: The simplest geminal diol, with the formula CH2(OH)2.
Ethylene glycol: A diol with the formula C2H6O2, commonly used as an antifreeze agent.
Chloroethanol: A compound with the formula C2H5ClO, used as a solvent and intermediate in chemical synthesis.
Uniqueness
(2-Chloroethoxy)methanediol is unique due to the presence of both hydroxyl and chlorine functional groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and form different products makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
71501-28-5 |
|---|---|
分子式 |
C3H7ClO3 |
分子量 |
126.54 g/mol |
IUPAC 名称 |
2-chloroethoxymethanediol |
InChI |
InChI=1S/C3H7ClO3/c4-1-2-7-3(5)6/h3,5-6H,1-2H2 |
InChI 键 |
VHCHUZXKUGQCMJ-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)OC(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)

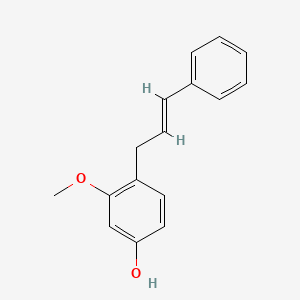

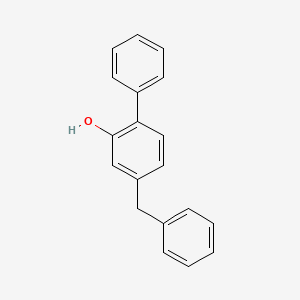

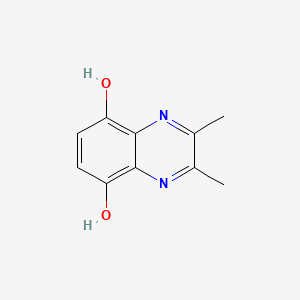



![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
